Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate
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Overview
Description
ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a carbamoyl group, a thiophene ring, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE can undergo a variety of chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting their activity. This can lead to a variety of biological effects, including anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE include:
Indole derivatives: Known for their wide range of biological activities.
Imidazole derivatives: Often used in medicinal chemistry for their antimicrobial properties.
Uniqueness
Its unique structure also provides specific interactions with molecular targets, making it a valuable compound for further research .
Properties
Molecular Formula |
C26H24ClN3O4S2 |
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Molecular Weight |
542.1 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(4-chloroanilino)-2-oxoethyl]-5-oxo-2-sulfanylidene-3-(2-thiophen-2-ylethyl)imidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C26H24ClN3O4S2/c1-2-34-25(33)17-5-11-20(12-6-17)30-24(32)22(16-23(31)28-19-9-7-18(27)8-10-19)29(26(30)35)14-13-21-4-3-15-36-21/h3-12,15,22H,2,13-14,16H2,1H3,(H,28,31) |
InChI Key |
RJGTZDALYDKUPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=CS3)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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